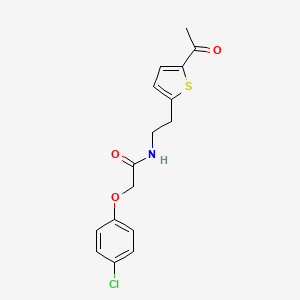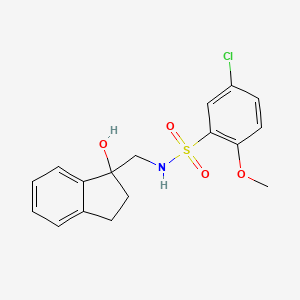
N,N-dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide (also known as DBMP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBMP is a pyrimidine derivative that has been studied for its ability to inhibit certain enzymes and pathways in the body.
Mécanisme D'action
DBMP works by inhibiting the activity of certain enzymes and pathways in the body. Specifically, it acts as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that is essential for the synthesis of pyrimidines, which are building blocks of DNA and RNA. By inhibiting DHODH, DBMP can prevent the proliferation of cancer cells and modulate various physiological processes.
Biochemical and Physiological Effects:
DBMP has been shown to have various biochemical and physiological effects in the body. In cancer cells, DBMP can induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In the brain, DBMP can modulate neurotransmitter levels, leading to improved cognitive function and memory. In the immune system, DBMP can inhibit the production of certain cytokines, leading to reduced inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DBMP in lab experiments is its specificity for DHODH, which allows for targeted inhibition of this enzyme. However, one limitation is that DBMP can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DBMP. One potential avenue is the development of new derivatives of DBMP that have improved pharmacological properties. Another direction is the investigation of DBMP's potential in treating other diseases such as autoimmune disorders and viral infections. Additionally, further studies are needed to fully understand the mechanisms underlying DBMP's effects on the body.
Méthodes De Synthèse
DBMP can be synthesized through a multi-step process that involves reacting various chemicals such as butylamine, methanesulfonyl chloride, and 2,3-dimethylpyridine with each other. The resulting product is then purified and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
DBMP has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, DBMP has been shown to inhibit the growth of certain cancer cells by blocking the activity of enzymes that are essential for cell division. In neurology, DBMP has been studied for its potential to enhance cognitive function and memory by modulating certain neurotransmitters in the brain. In immunology, DBMP has been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Propriétés
IUPAC Name |
N,N-dibutyl-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-5-7-9-18(10-8-6-2)14(19)13-12(3)11-16-15(17-13)22(4,20)21/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLBADOFTNKYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=NC(=NC=C1C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibutyl-2-methanesulfonyl-5-methylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2875949.png)
![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2875950.png)


![2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile](/img/structure/B2875953.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2875958.png)
![Ethyl 2-[(2,2-diphenylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2875961.png)



![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2875968.png)
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)
